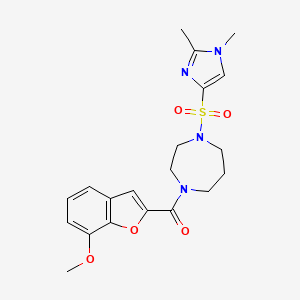

(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone

Description

The compound “(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone” is a synthetic molecule featuring a 1,4-diazepane core substituted with a sulfonyl-linked 1,2-dimethylimidazole moiety and a 7-methoxybenzofuran-2-yl methanone group. The sulfonyl group and heterocyclic frameworks (imidazole, benzofuran) are common in medicinal chemistry, often influencing solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name |

[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O5S/c1-14-21-18(13-22(14)2)30(26,27)24-9-5-8-23(10-11-24)20(25)17-12-15-6-4-7-16(28-3)19(15)29-17/h4,6-7,12-13H,5,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYQGDSGMFXQRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone” typically involves multi-step organic reactions. The process may start with the preparation of the imidazole and benzofuran intermediates, followed by their functionalization and coupling to form the final product. Common reaction conditions include the use of strong bases, acids, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure a sustainable and efficient production process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Substitution: The imidazole and diazepane rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxylated benzofuran derivative, while reduction of the sulfonyl group could produce a sulfide-containing compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is , with a molecular weight of approximately 336.42 g/mol. The structure features a diazepane ring, an imidazole moiety, and a methoxybenzofuran unit, which contribute to its biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity:

Research indicates that compounds similar to (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzofuran derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related compounds and found that they significantly reduced the viability of breast cancer cells in vitro. The mechanism involved the activation of apoptotic pathways mediated by mitochondrial dysfunction .

2. Antimicrobial Properties:

The compound has shown promise as an antimicrobial agent against several bacterial strains. Its imidazole and diazepane components are known to enhance membrane permeability, allowing for effective bacterial inhibition.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This data suggests that the compound could serve as a lead structure for developing new antibiotics .

3. Neurological Applications:

Given the structural similarities to known neuroactive compounds, this compound may also have applications in treating neurological disorders. The modulation of neurotransmitter systems through its interactions with NMDA receptors has been hypothesized.

Case Study:

Research has indicated that derivatives of imidazole can act as NMDA receptor antagonists, potentially offering protective effects against excitotoxicity associated with neurodegenerative diseases .

Toxicological Considerations

Despite its potential benefits, safety assessments are crucial. Preliminary toxicity studies indicate that the compound may pose risks if ingested or if it comes into contact with skin. It is classified as harmful if swallowed or in contact with skin .

Mechanism of Action

The mechanism by which “(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone” exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues with Imidazole Derivatives

Nitroimidazole-Based Compounds

describes 5-nitro-1H-imidazole derivatives synthesized via tetrakis(dimethylamino)ethylene (TDAE) methodology . Unlike the target compound’s 1,2-dimethylimidazole sulfonyl group, these derivatives feature a nitro group at position 5 of the imidazole ring. In contrast, the dimethyl substituents in the target compound may improve metabolic stability by reducing oxidative susceptibility.

Key Differences:

Sulfonyl-Containing Triazole Derivatives

outlines the synthesis of triazole derivatives with aryl sulfonyl groups, such as 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone . These compounds share a sulfonylphenyl moiety but differ in their core heterocycles (triazole vs. diazepane) and substituents (difluorophenyl vs. methoxybenzofuran). Sulfonyl groups in both classes likely enhance hydrophilicity and hydrogen-bonding capacity, critical for target engagement.

Synthesis Comparison:

Benzofuran-Containing Natural Products

While the target compound is synthetic, plant-derived benzofurans (e.g., C. gigantea extracts in ) often exhibit insecticidal or antifungal properties . The 7-methoxybenzofuran group in the target compound may mimic natural benzofurans but with enhanced stability due to synthetic modifications.

Ferroptosis-Inducing Compounds (FINs)

highlights ferroptosis as a therapeutic mechanism in oral squamous cell carcinoma (OSCC) . Although the target compound’s role in ferroptosis is unconfirmed, structurally related imidazole or benzofuran derivatives might modulate redox pathways. For example, nitroimidazoles () could synergize with FINs by generating reactive nitrogen species, whereas the target compound’s dimethylimidazole may act as a radical scavenger, opposing ferroptosis.

Biological Activity

The compound (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone , often referred to as a potential therapeutic agent, has garnered attention in recent research for its biological activities. This article synthesizes available data on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Core structure : A diazepane ring linked to an imidazole sulfonyl group.

- Functional groups : Contains a methoxybenzofuran moiety which may contribute to its biological activity.

The molecular formula is , with a molecular weight of approximately 378.45 g/mol.

Research indicates that compounds similar to this one may interact with various biological pathways:

- PKM2 Activation : Some studies suggest that imidazole derivatives can activate pyruvate kinase M2 (PKM2), an enzyme involved in cancer metabolism. This activation can lead to altered metabolic pathways in cancer cells, potentially inhibiting tumor growth .

- Neuroprotective Effects : Related compounds have shown neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Anticancer Properties

The compound's potential anticancer activity is primarily attributed to its ability to modulate metabolic pathways in tumor cells. For instance:

- In vitro studies have demonstrated that similar compounds can reduce cell viability in various cancer cell lines through apoptosis induction and cell cycle arrest .

Neuroprotection

Research has indicated that derivatives of the compound may exhibit neuroprotective effects:

- Animal studies have shown that certain imidazole sulfonamide derivatives can protect against ischemic damage by stabilizing the blood-brain barrier and reducing neuronal apoptosis .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the 1,4-diazepane and benzofuran moieties in this compound?

- The 1,4-diazepane core can be synthesized via cyclization reactions using ethylenediamine derivatives and ketones, followed by sulfonylation with 1,2-dimethylimidazole-4-sulfonyl chloride under anhydrous conditions (THF, NaH) .

- The 7-methoxybenzofuran-2-yl methanone moiety is typically prepared via Friedel-Crafts acylation of benzofuran derivatives, with methoxy group protection/deprotection steps to ensure regioselectivity .

- Key Consideration: Optimize reaction temperatures (0°C to 70°C) and solvent systems (e.g., THF, dichloromethane) to avoid side reactions, particularly sulfonamide overfunctionalization .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Use high-resolution mass spectrometry (HRMS) and multinuclear NMR (1H, 13C, DEPT-135) to confirm molecular weight and connectivity. The sulfonyl group (δ 3.1–3.3 ppm in 1H NMR) and benzofuran carbonyl (δ 165–170 ppm in 13C NMR) are critical diagnostic signals .

- X-ray crystallography is recommended for resolving stereochemical ambiguities, especially in the diazepane ring, which may adopt chair or boat conformations .

Q. What preliminary biological screening assays are suitable for this compound?

- In vitro cytotoxicity assays (e.g., MTT against HeLa or MCF-7 cells) and kinase inhibition profiling (e.g., EGFR, VEGFR2) are standard for sulfonamide-diazepane derivatives due to their hypothesized antiproliferative activity .

- ADME-Tox profiling (e.g., hepatic microsomal stability, CYP450 inhibition) should precede in vivo studies to assess metabolic liabilities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Variation of substituents:

- Replace the 7-methoxy group on benzofuran with halogens (e.g., F, Cl) to modulate electron density and binding affinity to hydrophobic pockets .

- Modify the 1,2-dimethylimidazole sulfonamide to test steric effects on target engagement (e.g., bulkier substituents for enhanced selectivity) .

Q. What strategies resolve contradictory data in biological assays (e.g., high in vitro potency but low in vivo efficacy)?

- Mechanistic deconvolution: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct target binding versus off-target effects .

- Pharmacokinetic profiling: Address poor bioavailability by formulating the compound with co-solvents (e.g., PEG-400) or prodrug strategies (e.g., esterification of the methoxy group) .

Q. How can computational methods enhance the understanding of this compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina, Glide): Model binding poses of the sulfonamide-diazepane moiety in the ATP-binding pocket of kinases (e.g., PDB: 4HJO) .

- Molecular dynamics simulations (GROMACS): Simulate ligand-protein stability over 100 ns trajectories to identify critical hydrogen bonds (e.g., between the benzofuran carbonyl and Lys216 residue) .

Data Contradictions and Resolution

Q. Conflicting reports on sulfonamide reactivity in diazepane derivatives: How to reconcile?

- Evidence: Some studies report sulfonamide groups as stable under basic conditions , while others note hydrolysis at pH > 10 .

- Resolution: Conduct pH-dependent stability assays (HPLC monitoring) to define safe operational ranges. Use buffered systems (e.g., sodium acetate pH 4.6) during synthesis to prevent degradation .

Experimental Design Recommendations

Q. What statistical frameworks are optimal for dose-response studies?

- Use a randomized block design with four replicates to account for batch variability in synthesis or biological assays .

- Dose-ranging: Apply the Hill equation to model sigmoidal curves (GraphPad Prism) and calculate EC50/IC50 values with 95% confidence intervals .

Authoritative Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.